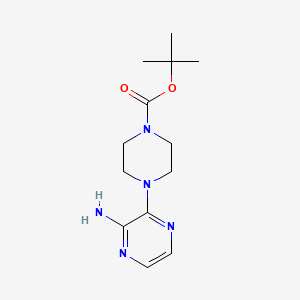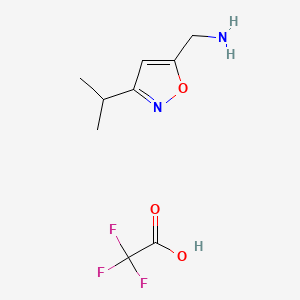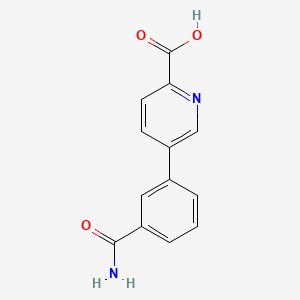
5-(3-Carbamoylphenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carbamoylphenyl)picolinic acid is a chemical compound with the molecular formula C13H10N2O3 . It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid .
Molecular Structure Analysis
The molecular structure of 5-(3-Carbamoylphenyl)picolinic acid consists of a picolinic acid moiety attached to a carbamoylphenyl group. The exact 3D conformer is not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Photocatalysis : 5-(3,4-Dicarboxylphenyl)picolinic acid has been utilized in the synthesis of novel coordination compounds with various metals, demonstrating a range of structural features. These compounds have shown potential in photocatalysis, particularly for the degradation of dye pollutants like methylene blue, indicating their relevance in environmental applications (Gu et al., 2017).
Synthesis of Agrochemicals and Pharmaceuticals : 3-Carbamoyl-α-picolinic acid, a derivative, is produced through imidase-catalyzed hydrolysis and is a significant building block in the synthesis of agrochemicals and pharmaceuticals. It offers high yield and regioisomeric purity, underlining its importance in chemical synthesis (Ogawa et al., 2000).
Magnetic Properties in Coordination Polymers : The compound has been used to create isomorphic coordination polymers with metals like nickel and cobalt. These polymers exhibit diverse magnetic properties, such as ferromagnetic and antiferromagnetic interactions, which could be significant in material science and magnetic applications (Wang, Li, & Wang, 2020).
DNA Phosphoramidate Ligation : In biochemistry, a derivative of picolinic acid has been employed in the phototriggered nonenzymatic DNA phosphoramidate ligation process. This showcases its potential in studying model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).
Antimicrobial Activities and DNA Interactions : Derivatives of picolinic acid have been characterized for their antimicrobial activities against various bacteria and fungi, and their interactions with DNA have been explored, highlighting their potential use in medicinal chemistry and drug design (Tamer et al., 2018).
Reactive Extraction in Pharmaceutical Production : It's used in the reactive extraction of carboxylic acids from dilute aqueous solutions, a process important in pharmaceuticals and nutritional supplements production (Datta & Kumar, 2014).
Insulin-Mimetic Vanadium Complexes : The acid is used in the creation of insulin-mimetic vanadium complexes, which show promise in triggering glucose uptake and degradation in cell studies, indicating potential applications in diabetes research (Gätjens et al., 2003).
Zukünftige Richtungen
Recent studies have shown that picolinic acid, a related compound, has broad-spectrum antiviral abilities and can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that 5-(3-Carbamoylphenyl)picolinic acid and its derivatives could potentially be explored for their antiviral properties in future research.
Eigenschaften
IUPAC Name |
5-(3-carbamoylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12(16)9-3-1-2-8(6-9)10-4-5-11(13(17)18)15-7-10/h1-7H,(H2,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYWEEHDAOXFSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CN=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687427 |
Source


|
| Record name | 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoylphenyl)picolinic acid | |
CAS RN |
1261912-75-7 |
Source


|
| Record name | 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

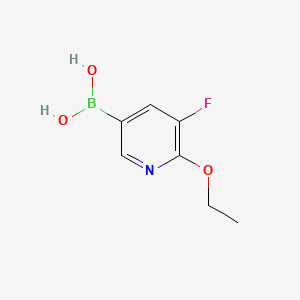
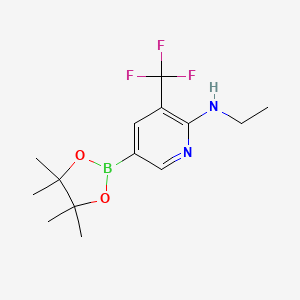
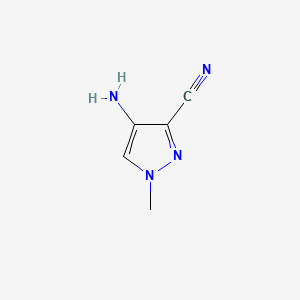

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)
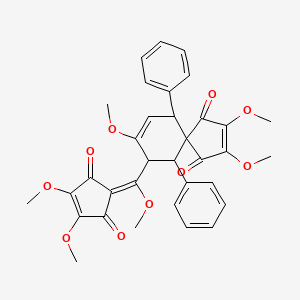
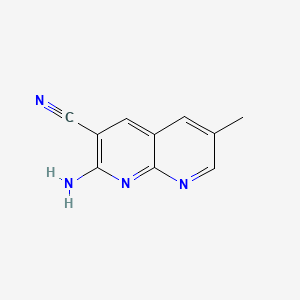
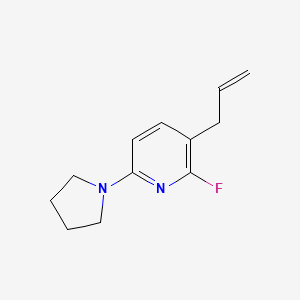
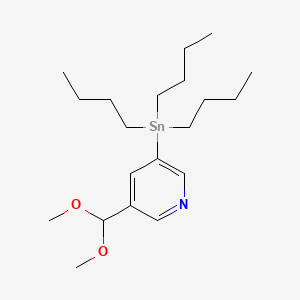
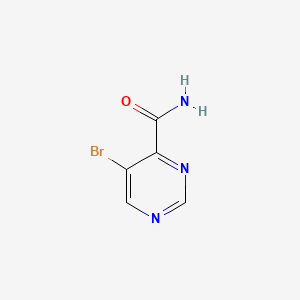
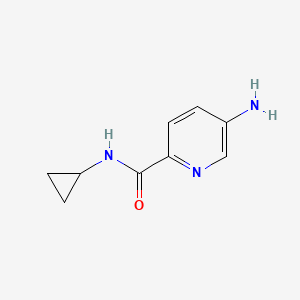
![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)
